3-(Methylthio)-1-hexanol

Catalog No.
S1891899
CAS No.
51755-66-9
M.F
C7H16OS
M. Wt
148.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)-1-hexanol

CAS Number

51755-66-9

Product Name

3-(Methylthio)-1-hexanol

IUPAC Name

3-methylsulfanylhexan-1-ol

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

InChI

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

JSASXSHMJYRPCM-UHFFFAOYSA-N

SMILES

CCCC(CCO)SC

solubility

insoluble in wate

Canonical SMILES

CCCC(CCO)SC

The exact mass of the compound 3-(Methylthio)-1-hexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-(Methylthio)-1-hexanol (CAS 51755-66-9, FEMA 3438) is a high-impact volatile sulfur compound widely utilized in the flavor and fragrance industry to impart authentic tropical, passion fruit, grapefruit, and green vegetative notes [1]. Structurally, it is the thioether analog of the well-known polyfunctional thiol 3-mercapto-1-hexanol (3-MH). By masking the sulfur atom with a methyl group, this compound fundamentally alters its chemical reactivity, transitioning from a highly reactive, oxidation-prone free thiol to a stable thioether [2]. For procurement teams and formulators, this structural difference translates directly to extended shelf-life, predictable dosing, and superior performance in complex, oxygen-exposed, or polyphenol-rich matrices where traditional free thiols rapidly degrade [3].

Substituting 3-(Methylthio)-1-hexanol with its free thiol counterpart, 3-mercapto-1-hexanol (3-MH), or with shorter-chain thioethers compromises either formulation stability or organoleptic fidelity[1]. While 3-MH provides a similar tropical profile, its free sulfhydryl group is highly nucleophilic and prone to rapid oxidation, forming odorless disulfides or irreversible adducts with quinones in aqueous or polyphenol-rich environments [2]. Conversely, substituting with shorter-chain thioethers, such as 3-(methylthio)-1-propanol (methionol), drastically shifts the sensory profile from desirable exotic fruit notes to savory, potato, or meaty characteristics [3]. Therefore, 3-(Methylthio)-1-hexanol is uniquely required when a formulation demands both the specific passion fruit/citrus aromatic profile and long-term chemical stability.

Oxidative Stability and Shelf-Life Extension

In aqueous and aerobic flavor formulations, free thiols undergo rapid oxidative degradation. 3-Mercapto-1-hexanol (3-MH) readily oxidizes to form disulfides, often experiencing significant concentration losses (frequently >50%) over several months of aging in model systems [1]. In contrast, the thioether linkage in 3-(Methylthio)-1-hexanol protects the sulfur center from direct oxidation under standard formulation conditions, maintaining its structural integrity and sensory impact over extended storage periods [2].

Evidence DimensionResistance to oxidative disulfide formation
Target Compound Data3-(Methylthio)-1-hexanol (Stable; resists direct oxidation to disulfides)
Comparator Or Baseline3-Mercapto-1-hexanol (Rapidly oxidizes to disulfides in the presence of O2 and transition metals)
Quantified DifferenceThioethers maintain near-baseline concentrations during standard aerobic aging, whereas free thiols can degrade by >50%.
ConditionsAerobic aging in aqueous/model beverage systems

Ensures the tropical flavor profile remains consistent throughout the product's commercial shelf life without requiring excessive antioxidant dosing.

Resistance to Electrophilic Scavenging in Complex Matrices

Formulations containing natural extracts (e.g., teas, fruit juices) are rich in polyphenols, which oxidize to quinones. Free thiols like 3-MH are highly nucleophilic and undergo rapid Michael addition with these quinones, leading to irreversible flavor loss (flavor scalping) [1]. Because the sulfur atom in 3-(Methylthio)-1-hexanol is alkylated, it lacks the nucleophilicity required for this reaction, allowing the compound to remain completely unreacted and volatile even in high-polyphenol matrices [2].

Evidence DimensionReactivity with oxidized polyphenols (quinones)
Target Compound Data3-(Methylthio)-1-hexanol (Non-nucleophilic; 0% quinone adduct formation)
Comparator Or Baseline3-Mercapto-1-hexanol (Highly nucleophilic; rapid depletion via Michael addition)
Quantified DifferenceComplete resistance to polyphenol scavenging for the thioether, compared to rapid, matrix-dependent depletion for the free thiol.
ConditionsPolyphenol-rich aqueous matrices (e.g., model wine or tea extracts)

Crucial for flavoring natural, polyphenol-rich beverages where traditional thiol-based tropical flavors would be rapidly neutralized.

Organoleptic Specificity vs. Shorter-Chain Thioethers

While thioethers share excellent chemical stability, their sensory profiles are highly dependent on carbon chain length. Extending the aliphatic chain from three carbons (methionol) to six carbons (3-(methylthio)-1-hexanol) shifts the odor profile entirely. Methionol is characterized by savory, potato, and meaty notes, whereas 3-(Methylthio)-1-hexanol delivers green, leafy, passion fruit, and grapefruit nuances[1]. This strict structure-odor relationship means that shorter, often cheaper, thioethers cannot be used as substitutes in fruit or beverage applications [2].

Evidence DimensionOrganoleptic profile and application suitability
Target Compound Data3-(Methylthio)-1-hexanol (C6 chain: Tropical, passion fruit, green)
Comparator Or Baseline3-(Methylthio)-1-propanol (C3 chain: Savory, potato, meaty)
Quantified DifferenceA 3-carbon chain extension completely shifts the sensory category from savory/vegetable to exotic fruit/citrus.
ConditionsSensory evaluation in flavor formulations

Prevents catastrophic flavor profile mismatch when selecting stable sulfur compounds for fruit and beverage applications.

Shelf-Stable Tropical and Citrus Beverages

Directly utilizing its resistance to oxidative disulfide formation, 3-(Methylthio)-1-hexanol is the preferred choice for ready-to-drink passion fruit, grapefruit, and guava beverages that require a long commercial shelf life without flavor degradation [1].

Polyphenol-Rich Botanical and Tea Formulations

Leveraging its inability to react with quinones via Michael addition, this compound ensures that exotic fruit notes are not scavenged by the natural antioxidants present in tea, fruit extracts, or functional botanical drinks [2].

Fine Fragrance and Cosmetic Development

Capitalizing on the stability of the thioether linkage, it provides a long-lasting, green, and exotic top-note in complex perfume matrices, avoiding the rapid degradation and off-odors associated with free thiol oxidation over time [3].

Physical Description

colourless liquid with sulfurous onion, garlic green vegetable odou

XLogP3

1.9

Density

0.964-0.974 (20°)

GHS Hazard Statements

Aggregated GHS information provided by 1471 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 1471 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1444 of 1471 companies with hazard statement code(s):;
H315 (92.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51755-66-9
90180-89-5

Wikipedia

3-(methylthio)-1-hexanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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